REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH2:7][N:8]([CH3:10])[CH3:9])(=[O:4])[CH:2]=[CH2:3].COC1C=CC(O)=CC=1.[CH2:20]([Cl:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CC(C)=O>[Cl-:27].[C:1]([O:5][CH2:6][CH2:7][N+:8]([CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([CH3:10])[CH3:9])(=[O:4])[CH:2]=[CH2:3] |f:4.5|
|
Name
|
|
Quantity
|
85.9 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCN(C)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
160 g
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
75.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a two-necked flask provided with a reflux condenser and a dropping funnel
|
Type
|
ADDITION
|
Details
|
mixed homogeneously
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
Then the reaction mixture was washed with 500 ml of acetone
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C(C=C)(=O)OCC[N+](C)(C)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |